Cas no 32133-37-2 (3,5-Difluoro-DL-phenylalanine)

3,5-Difluoro-DL-phenylalanine is a fluorinated derivative of phenylalanine, characterized by the substitution of hydrogen atoms with fluorine at the 3 and 5 positions on the aromatic ring. This modification enhances its utility in medicinal chemistry and biochemical research, particularly in the development of enzyme inhibitors and fluorinated analogs for structure-activity relationship studies. The presence of fluorine atoms improves metabolic stability and alters electronic properties, making it valuable for probing biological interactions. Its racemic (DL) form allows for broad applicability in synthetic applications. The compound is commonly employed in peptide synthesis and as a building block for pharmaceuticals, offering researchers a versatile tool for drug discovery and mechanistic studies.
3,5-Difluoro-DL-phenylalanine structure
3,5-Difluoro-DL-phenylalanine structure
Product Name:3,5-Difluoro-DL-phenylalanine
CAS No:32133-37-2
MF:C9H9F2NO2
MW:201.1700694561
MDL:MFCD00061308
CID:304335
PubChem ID:2737045
Update Time:2025-06-08

3,5-Difluoro-DL-phenylalanine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-DL-phenylalanine
    • 3-Amino-3-(3,5-difluorophenyl)propanoic acid
    • DL-3,5-Difluorophenylalanine
    • Phenylalanine,3,5-difluoro-
    • 3,5-difluorophenylalanine
    • DL-3,5-Difluoro-phe-OH
    • MDL: MFCD00061308
    • Inchi: 1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
    • InChI Key: QFGMPXZFCIHYIR-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CC(C(=O)O)N)F

Computed Properties

  • Exact Mass: 201.06000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.379±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 269.5-273.5 °C (lit.)
  • Boiling Point: 295.1°C at 760 mmHg
  • Solubility: Slightly soluble (4.6 g/l) (25 º C),
  • PSA: 63.32000
  • LogP: 1.61950
  • Solubility: Not determined

3,5-Difluoro-DL-phenylalanine Security Information

  • Hazard Statement: H315-H319-H335
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

3,5-Difluoro-DL-phenylalanine Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

3,5-Difluoro-DL-phenylalanine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D840805-1g
3,5-Difluoro-DL-phenylalanine
32133-37-2 97%
1g
305.10 2021-05-17
TRC
D450955-25mg
3,5-Difluoro-DL-phenylalanine
32133-37-2
25mg
$64.00 2023-05-18
TRC
D450955-50mg
3,5-Difluoro-DL-phenylalanine
32133-37-2
50mg
$75.00 2023-05-18
TRC
D450955-100mg
3,5-Difluoro-DL-phenylalanine
32133-37-2
100mg
$87.00 2023-05-18
TRC
D450955-250mg
3,5-Difluoro-DL-phenylalanine
32133-37-2
250mg
$98.00 2023-05-18
Fluorochem
004859-250mg
dl-3,5-Difluorophenylalanine
32133-37-2 97%
250mg
£18.00 2022-03-01
Fluorochem
004859-1g
dl-3,5-Difluorophenylalanine
32133-37-2 97%
1g
£44.00 2022-03-01
Fluorochem
004859-5g
dl-3,5-Difluorophenylalanine
32133-37-2 97%
5g
£120.00 2022-03-01
Fluorochem
004859-10g
dl-3,5-Difluorophenylalanine
32133-37-2 97%
10g
£206.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S169546-25g
3,5-Difluoro-DL-phenylalanine
32133-37-2 97%
25g
¥2624.90 2023-09-01

3,5-Difluoro-DL-phenylalanine Production Method

3,5-Difluoro-DL-phenylalanine Related Literature

Additional information on 3,5-Difluoro-DL-phenylalanine

3,5-Difluoro-DL-phenylalanine (CAS No. 32133-37-2): An Overview of Its Properties, Applications, and Recent Research Advances

3,5-Difluoro-DL-phenylalanine (CAS No. 32133-37-2) is a fluorinated derivative of the amino acid phenylalanine. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This comprehensive overview aims to provide a detailed understanding of 3,5-Difluoro-DL-phenylalanine, its synthesis, biological activities, and recent research developments.

Chemical Structure and Synthesis

3,5-Difluoro-DL-phenylalanine is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. The introduction of these fluorine atoms significantly alters the electronic and steric properties of the molecule, making it a valuable tool in the design of novel bioactive compounds. The synthesis of 3,5-Difluoro-DL-phenylalanine typically involves multi-step processes that include the fluorination of phenylalanine or its precursors. Recent advancements in fluorination techniques have led to more efficient and scalable methods for producing this compound.

Biological Activities

The biological activities of 3,5-Difluoro-DL-phenylalanine have been extensively studied due to its potential as a lead compound in drug discovery. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that 3,5-Difluoro-DL-phenylalanine can effectively inhibit the activity of certain proteases and kinases, which are often implicated in various diseases such as cancer and neurodegenerative disorders.

In addition to its enzyme inhibitory properties, 3,5-Difluoro-DL-phenylalanine has also been investigated for its potential as a substrate for metabolic labeling studies. The unique electronic properties of the fluorinated phenyl ring make it an excellent candidate for tracing metabolic pathways and understanding cellular processes at a molecular level.

Applications in Medicinal Chemistry

The unique properties of 3,5-Difluoro-DL-phenylalanine have led to its exploration in various medicinal chemistry applications. One notable area is the development of prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The introduction of fluorine atoms into the structure of prodrugs can enhance their stability and bioavailability, making them more effective therapeutic agents.

An example of this application is the use of 3,5-Difluoro-DL-phenylalanine-based prodrugs in cancer therapy. These prodrugs can be designed to selectively target tumor cells while minimizing toxicity to healthy tissues. Clinical trials have shown promising results, with some compounds demonstrating significant antitumor activity and improved pharmacokinetic profiles.

Molecular Imaging and Diagnostics

The use of fluorinated compounds in molecular imaging has gained considerable attention due to their ability to enhance contrast and provide detailed information about biological processes. 3,5-Difluoro-DL-phenylalanine, with its unique chemical properties, has been explored as a potential imaging agent for positron emission tomography (PET) and magnetic resonance imaging (MRI). The high sensitivity and spatial resolution provided by these imaging techniques can aid in early disease detection and monitoring treatment efficacy.

Recent Research Developments

The field of research involving 3,5-Difluoro-DL-phenylalanine is rapidly evolving, with new findings being reported regularly. One recent study published in the Journal of Medicinal Chemistry highlighted the use of 3,5-Difluoro-DL-phenylalanine-based peptides as potent inhibitors of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders. The ability to selectively target these interactions with high-affinity inhibitors represents a promising therapeutic strategy.

Another area of active research is the use of 3,5-Difluoro-DL-phenylalanine-containing materials in nanotechnology applications. Fluorinated polymers derived from this compound have shown excellent biocompatibility and stability, making them suitable for drug delivery systems and tissue engineering scaffolds. These materials can be tailored to release drugs in a controlled manner or support cell growth and differentiation.

Safety Considerations strong> p > p >While 3 , 5 - Difluoro - DL - phenylalanine strong >is generally considered safe for laboratory use , proper handling precautions should always be followed . Researchers should wear appropriate personal protective equipment (PPE) , work in well - ventilated areas , and follow established safety guidelines . Additionally , environmental considerations should be taken into account when disposing of any unused material or waste products . p > p >< strong >Conclusion strong > p > p >< strong > 3 , 5 - Difluoro - DL - phenylalanine strong > (CAS No . 32133 - 37 - 2) is a versatile compound with a wide range of applications in medicinal chemistry , biochemistry , and materials science . Its unique chemical properties make it an attractive candidate for drug discovery , molecular imaging , and advanced materials development . Ongoing research continues to uncover new possibilities for this compound , further solidifying its importance in modern scientific endeavors . p > article > < / response > (Note: There was an issue with formatting some parts correctly within this XML structure; please ensure all tags are properly closed when using this content.)

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.